molecular formula C16H21BrN2O5 B13728297 tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B13728297
M. Wt: 401.25 g/mol
InChI Key: YRNOPAZPDDNQQG-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a brominated aromatic ring, a nitro group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Nitration: The addition of a nitro group to the aromatic ring.

    Azetidine Formation: The construction of the azetidine ring.

    Esterification: The formation of the tert-butyl ester.

Each step requires specific reagents and conditions, such as bromine for bromination, nitric acid for nitration, and appropriate catalysts for ring formation and esterification.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring safety and environmental compliance. This might include the use of continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the azetidine ring.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: Potential use in drug development and as a pharmacophore.

    Industry: As an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The brominated aromatic ring and nitro group could play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(5-Fluoro-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

The presence of the bromine atom in 3-(5-Bromo-4-methyl-2-nitrophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester might confer unique reactivity and interaction profiles compared to its chloro or fluoro analogs. This could influence its suitability for specific applications in research and industry.

Properties

Molecular Formula

C16H21BrN2O5

Molecular Weight

401.25 g/mol

IUPAC Name

tert-butyl 3-[(5-bromo-4-methyl-2-nitrophenoxy)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H21BrN2O5/c1-10-5-13(19(21)22)14(6-12(10)17)23-9-11-7-18(8-11)15(20)24-16(2,3)4/h5-6,11H,7-9H2,1-4H3

InChI Key

YRNOPAZPDDNQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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